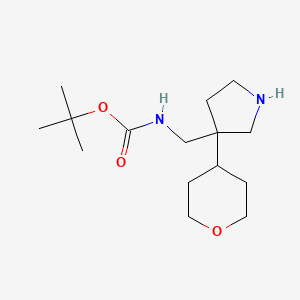

N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-Boc-3-phenyltetrahydroisoquinoline serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific receptors or enzymes. By modifying the substituents at C-1 and C-3, medicinal chemists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects .

Regioselective Lithiation and Electrophilic Quenching

The regioselective lithiation of N-Boc-3-phenyltetrahydroisoquinoline provides access to 1-substituted derivatives. By carefully choosing reaction conditions, scientists can selectively lithiate either C-1 or C-3. This method is particularly useful for synthesizing 1,3-disubstituted tetrahydroisoquinolines with trans relative stereochemistry. Removal of the Boc group yields secondary and tertiary amine products .

Heterocyclic Synthesis

N-Boc-3-phenyltetrahydroisoquinoline contributes to the synthesis of heterocyclic compounds. Researchers have explored its reactivity in various cyclization reactions, including Pictet–Spengler and Bischler–Napieralski processes. These routes lead to diverse tetrahydroisoquinoline derivatives, expanding the toolbox for heterocyclic chemistry .

2H-Pyran Derivatives

The compound’s tetrahydro-2H-pyran-4-yl moiety makes it relevant in the synthesis of 2H-pyran derivatives. These compounds exhibit interesting biological activities and find applications in drug discovery, agrochemicals, and materials science. For instance, phosphine-catalyzed annulation reactions can yield stable 2,4,5,6-tetrasubstituted 2H-pyrans .

Organolithium Chemistry

N-Boc-3-phenyltetrahydroisoquinoline participates in organolithium reactions. Researchers have explored its lithiation behavior using nBuLi. By understanding the regioselectivity of lithiation, they can tailor the synthesis of specific derivatives. This knowledge contributes to the development of new synthetic methodologies .

Thiopyran Synthesis

The compound’s 2H-pyran ring system can be modified to synthesize tetrahydro-4H-thiopyran-4-ones. Intramolecular Dieckmann condensation reactions starting from 3,3’-thiodipropanoates yield these thiopyran derivatives. Their unique structure and reactivity make them interesting targets for further exploration .

properties

IUPAC Name |

tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFWOYYSGOIYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)

![4-benzoyl-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690117.png)

![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2690120.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2690122.png)

![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)

![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)

![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetic acid](/img/structure/B2690135.png)